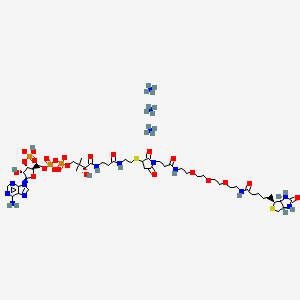

Biotin-PEG3-CoenzymeA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C46H84N15O24P3S2 |

|---|---|

分子量 |

1388.3 g/mol |

IUPAC名 |

triazanium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-[2-[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C46H75N12O24P3S2.3H3N/c1-46(2,24-79-85(73,74)82-84(71,72)78-22-28-38(81-83(68,69)70)37(63)44(80-28)58-26-54-36-40(47)52-25-53-41(36)58)39(64)42(65)51-9-7-32(60)50-12-20-86-30-21-34(62)57(43(30)66)13-8-33(61)49-11-15-76-17-19-77-18-16-75-14-10-48-31(59)6-4-3-5-29-35-27(23-87-29)55-45(67)56-35;;;/h25-30,35,37-39,44,63-64H,3-24H2,1-2H3,(H,48,59)(H,49,61)(H,50,60)(H,51,65)(H,71,72)(H,73,74)(H2,47,52,53)(H2,55,56,67)(H2,68,69,70);3*1H3/t27-,28+,29-,30?,35-,37+,38+,39-,44+;;;/m0.../s1 |

InChIキー |

AJWBJXLVPQLQTK-GEWRIZEDSA-N |

異性体SMILES |

CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC4CC(=O)N(C4=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O.[NH4+].[NH4+].[NH4+] |

正規SMILES |

CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC4CC(=O)N(C4=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O.[NH4+].[NH4+].[NH4+] |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG3-Coenzyme A: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG3-Coenzyme A is a specialized chemical probe designed for the targeted biotinylation of molecules and proteins that interact with or are substrates for coenzyme A (CoA)-utilizing enzymes. This guide provides a comprehensive overview of its structure, physicochemical properties, and key applications in biomedical research. Detailed experimental protocols, adapted for this reagent from established biotinylation methodologies, are presented to facilitate its use in laboratory settings. Furthermore, this document outlines the workflows for its application in interaction studies and signaling pathway elucidation, supported by clear visualizations.

Introduction

Biotin-PEG3-Coenzyme A is a valuable tool in chemical biology and proteomics. It combines the functionalities of three key components:

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin, forming one of the strongest known non-covalent interactions in nature. This property is widely exploited for detection, purification, and immobilization of biotinylated molecules.

-

Polyethylene Glycol (PEG) Linker: A three-unit PEG spacer enhances the water solubility of the molecule and provides a flexible arm that minimizes steric hindrance. This ensures efficient access of the biotin moiety to the binding pockets of avidin or streptavidin.

-

Coenzyme A (CoA): An essential cofactor in numerous enzymatic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. The CoA moiety allows this probe to be recognized and utilized by enzymes that naturally bind to or process CoA and its thioesters.

This trifunctional structure makes Biotin-PEG3-Coenzyme A a non-cell-permeable substrate suitable for a variety of applications, including the specific labeling of proteins on the surface of living cells, in-solution biotinylation of purified proteins, and affinity-based capture for interaction studies.[1][2]

Structure and Physicochemical Properties

The structural and physical characteristics of Biotin-PEG3-Coenzyme A are fundamental to its application in experimental biology.

Chemical Structure

The molecule consists of a biotin group linked via a triethylene glycol spacer to the thiol group of coenzyme A.

Physicochemical Data

A summary of the key quantitative properties of Biotin-PEG3-Coenzyme A is provided in Table 1.

| Property | Value | Reference |

| Chemical Formula | C46H75N12O24P3S2+3NH3 | [1] |

| Molecular Weight | 1388.30 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | >98% (by HPLC-UV) | [1] |

| Solubility | Soluble in water | [1] |

| Storage Conditions | -20°C, protect from light and moisture | [1] |

Quantitative Data: The Biotin-Avidin Interaction

| Parameter | Value | Reference |

| Dissociation Constant (Kd) of Biotin-Avidin | ~10⁻¹⁵ M | |

| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁴ M |

This extremely low dissociation constant signifies a virtually irreversible binding under most experimental conditions, which is ideal for pull-down assays and other affinity-based applications.

Experimental Protocols

The following protocols are adapted from standard biotinylation procedures and should be optimized for the specific experimental context when using Biotin-PEG3-Coenzyme A.

In-Solution Labeling of Purified Proteins

This protocol describes the biotinylation of a purified protein that is a known or suspected substrate for a CoA-utilizing enzyme.

Materials:

-

Biotin-PEG3-Coenzyme A

-

Purified protein of interest in an appropriate buffer (e.g., PBS, pH 7.4)

-

The relevant CoA-utilizing enzyme

-

Reaction buffer compatible with the enzyme's activity

-

Quenching solution (e.g., Tris buffer)

-

Desalting column or dialysis cassette for removal of excess biotinylation reagent

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the purified protein, the specific enzyme that will transfer the biotinylated CoA moiety, and the reaction buffer.

-

Initiate the Reaction: Add Biotin-PEG3-Coenzyme A to the reaction mixture to a final concentration typically in the low micromolar to millimolar range. The optimal concentration should be determined empirically.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a duration ranging from 30 minutes to 2 hours.

-

Quench the Reaction: Stop the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50-100 mM. This will react with any remaining unreacted probe.

-

Remove Excess Reagent: Purify the biotinylated protein from the excess, unreacted Biotin-PEG3-Coenzyme A using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Verification of Biotinylation: The extent of biotinylation can be assessed by various methods, including a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, Western blot analysis using streptavidin-HRP, or mass spectrometry.

Cell Surface Biotinylation

This protocol is designed for labeling proteins on the surface of living cells that can be modified by extracellular or cell-surface enzymes capable of utilizing Biotin-PEG3-Coenzyme A.

Materials:

-

Biotin-PEG3-Coenzyme A

-

Adherent or suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. For adherent cells, wash the cell monolayer three times with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS.

-

Biotinylation Reaction: Prepare a fresh solution of Biotin-PEG3-Coenzyme A in ice-cold PBS (the optimal concentration, likely in the range of 0.1-1 mg/mL, should be determined empirically). Add the biotinylation solution to the cells and incubate for 30 minutes at 4°C with gentle agitation.

-

Quenching: Remove the biotinylation solution and wash the cells three times with an ice-cold quenching solution to inactivate any unreacted reagent.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Affinity Purification (Optional): Biotinylated cell surface proteins can be enriched from the cell lysate by incubation with streptavidin-agarose beads.

-

Analysis: The biotinylated proteins can be analyzed by SDS-PAGE and Western blotting using streptavidin-HRP or specific antibodies.

Applications in Research

Biotin-PEG3-Coenzyme A is a versatile reagent with applications in identifying protein-protein interactions, mapping enzymatic substrates, and potentially in targeted drug delivery research.

Pull-Down Assays for Interaction Studies

A primary application of this reagent is in pull-down assays to identify proteins that interact with a specific CoA-binding protein. The general workflow is depicted below.

In this workflow, the "bait" is a protein of interest that is expected to be acylated by an enzyme using the Biotin-PEG3-CoA. The biotin tag is transferred to the bait, allowing for its capture and the co-purification of its interacting partners ("prey").

Probing Enzyme-Substrate Interactions and Signaling Pathways

Biotin-PEG3-Coenzyme A can be used to identify substrates of acyltransferases and other CoA-dependent enzymes. By introducing the biotinylated probe into a biological system (e.g., cell lysate), substrates of these enzymes will become biotin-tagged. These tagged proteins can then be identified using mass spectrometry, providing insights into metabolic and signaling pathways.

This approach can be particularly powerful for mapping signaling networks where protein acylation plays a regulatory role.

Conclusion

Biotin-PEG3-Coenzyme A is a potent and specific tool for the investigation of biological systems involving coenzyme A. Its unique structure allows for the targeted biotinylation of enzyme substrates, facilitating their identification and the characterization of their interaction networks. The experimental protocols and conceptual workflows provided in this guide serve as a starting point for researchers to harness the capabilities of this reagent in their studies of protein function and cellular signaling. As with any specialized chemical probe, empirical optimization of the described methods is crucial for achieving robust and reliable results.

References

Unveiling Protein Acylation: A Technical Guide to the Application of Biotin-PEG3-Coenzyme A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein acylation, the covalent attachment of acyl groups to proteins, is a critical post-translational modification that regulates a vast array of cellular processes. Understanding the enzymes that mediate this modification, primarily acyltransferases, and identifying their substrates are key objectives in both basic research and drug development. Biotin-PEG3-Coenzyme A is a powerful chemical probe designed to facilitate the study of protein acylation. This technical guide details the core principles of its application, providing an in-depth overview of its use in identifying and characterizing acyltransferases and their substrates. We present detailed experimental workflows, data interpretation strategies, and visualizations to enable researchers to effectively integrate this tool into their studies.

Introduction: The Role of Biotin-PEG3-Coenzyme A as a Chemical Probe

Biotin-PEG3-Coenzyme A is a synthetic analog of natural acyl-Coenzyme A molecules. It is not a pharmacologically active agent with its own mechanism of action, but rather a sophisticated research tool designed for the specific labeling and identification of proteins that interact with or are modified by acyl-CoA. Its structure comprises three key functional domains:

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This strong and specific interaction forms the basis for the enrichment and detection of biotin-labeled molecules.

-

PEG3 (Tri-ethylene glycol) Linker: A short, hydrophilic spacer that connects the biotin and Coenzyme A moieties. This linker enhances the water solubility of the molecule and provides spatial separation between the biotin tag and the reactive portion of the molecule, minimizing steric hindrance and allowing for efficient interaction with enzymes.

-

Coenzyme A (CoA): A ubiquitous cofactor that serves as the carrier of acyl groups in a multitude of enzymatic reactions. In this probe, the acyl group is replaced by the biotin-PEG3 linker, allowing the entire tag to be transferred to a substrate protein by an acyltransferase.

The primary utility of Biotin-PEG3-Coenzyme A lies in its ability to act as a substrate for acyltransferases. By replacing the natural acyl-CoA in an in vitro or in situ reaction, the biotin tag is covalently attached to the substrate protein of the enzyme. This "tagging" of the substrate allows for its subsequent detection and identification.

Core Applications of Biotin-PEG3-Coenzyme A

The principal application of Biotin-PEG3-Coenzyme A is in the field of chemical proteomics to investigate protein acylation. This can be broadly categorized into two main experimental goals: the identification of acyltransferase substrates and the characterization of acyltransferase activity.

Identification and Profiling of Acyltransferase Substrates

A primary challenge in understanding the biological roles of acyltransferases is the identification of their downstream targets. Biotin-PEG3-Coenzyme A provides a direct method for this purpose. In this experimental setup, the probe is incubated with a protein lysate or a purified protein fraction in the presence of the acyltransferase of interest. The enzyme will then catalyze the transfer of the biotin-PEG3 tag onto its specific substrates. These newly biotinylated proteins can then be detected and identified using a variety of techniques.

Characterization of Acyltransferase Activity

Biotin-PEG3-Coenzyme A can also be employed to measure and characterize the activity of a known or putative acyltransferase. By providing a readily detectable tag, the efficiency of the enzymatic reaction can be quantified. This is particularly useful for enzyme kinetics studies, inhibitor screening, and for confirming the enzymatic function of uncharacterized proteins.

Experimental Workflows and Methodologies

The successful application of Biotin-PEG3-Coenzyme A relies on a well-designed experimental workflow. Below, we provide a detailed, generalized protocol for the identification of acyltransferase substrates.

In Vitro Labeling of Acyltransferase Substrates

This protocol describes the labeling of substrate proteins in a cell lysate with a purified acyltransferase and Biotin-PEG3-Coenzyme A.

Materials:

-

Cell lysate (prepared in a buffer compatible with enzyme activity)

-

Purified acyltransferase

-

Biotin-PEG3-Coenzyme A

-

Reaction buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)

-

Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads)

-

Wash buffers (e.g., PBS with a mild detergent like Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin or a low pH buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Streptavidin-HRP conjugate for detection

-

Mass spectrometer for protein identification

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing potential substrates), the purified acyltransferase, and Biotin-PEG3-Coenzyme A in the reaction buffer. Include appropriate controls, such as a reaction without the acyltransferase and a reaction without the Biotin-PEG3-CoA.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the acyltransferase (typically 30-37°C) for a predetermined amount of time (e.g., 1-2 hours).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples, or by adding a specific inhibitor of the acyltransferase.

-

Enrichment of Biotinylated Proteins:

-

Add streptavidin-conjugated beads to the reaction mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using the elution buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

For Western Blot Analysis: Transfer the proteins to a membrane and probe with a streptavidin-HRP conjugate to visualize the biotinylated substrates.

-

For Mass Spectrometry Identification: Excise the protein bands of interest from the gel, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS to identify the proteins.

-

Below is a Graphviz diagram illustrating the experimental workflow for identifying acyltransferase substrates.

Caption: Workflow for identifying acyltransferase substrates using Biotin-PEG3-CoA.

Data Presentation and Interpretation

The data obtained from experiments using Biotin-PEG3-Coenzyme A can provide both qualitative and quantitative insights into protein acylation.

Qualitative Analysis

The primary qualitative result is the identification of novel substrates for a given acyltransferase. This is typically achieved through the mass spectrometric identification of proteins that are specifically enriched in the presence of the enzyme and the biotinylated probe. A successful experiment will yield a list of candidate substrates that can be further validated using orthogonal methods.

Quantitative Analysis

Table 1: Representative Data for Acyltransferase Substrate Identification

| Protein ID | Protein Name | Mass Spectrometry Score | Fold Enrichment (+Enzyme/-Enzyme) |

| P12345 | Substrate Protein A | 250 | 15.2 |

| Q67890 | Substrate Protein B | 180 | 10.5 |

| R54321 | Background Protein C | 50 | 1.2 |

This table represents hypothetical data for illustrative purposes.

Signaling Pathways and Logical Relationships

The identification of novel acyltransferase substrates can provide crucial insights into the signaling pathways and cellular processes regulated by protein acylation. For example, if a known kinase is identified as a substrate, it suggests a potential link between acylation and phosphorylation signaling cascades.

The logical relationship in these experiments is straightforward: the transfer of the biotin tag to a protein is dependent on the catalytic activity of the acyltransferase. This relationship is depicted in the following diagram.

Caption: Enzymatic transfer of the biotin tag to a substrate protein.

Conclusion

Biotin-PEG3-Coenzyme A is a valuable and versatile tool for the study of protein acylation. Its rational design allows for the specific labeling of acyltransferase substrates, enabling their identification and the characterization of enzyme activity. The workflows and methodologies described in this guide provide a framework for researchers to effectively utilize this probe to unravel the complexities of protein acylation in various biological contexts. The continued application of such chemical probes will undoubtedly lead to a deeper understanding of the roles of acyltransferases in health and disease, and may ultimately pave the way for the development of novel therapeutic interventions.

Biotin-PEG3-Coenzyme A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Biotin-PEG3-Coenzyme A, a valuable tool for researchers, scientists, and drug development professionals. This document details the molecule's properties, experimental applications, and relevant biological pathways.

Core Molecular Data

Biotin-PEG3-Coenzyme A is a chemically modified version of Coenzyme A (CoA) that incorporates a biotin (B1667282) molecule linked via a three-unit polyethylene (B3416737) glycol (PEG) spacer. This modification allows for the sensitive detection and purification of proteins that have been acylated in vitro.

| Property | Value | Source |

| Molecular Weight | 1388.30 g/mol | N/A |

| Chemical Formula | C46H84N15O24P3S2 | N/A |

Applications in Research

Biotin-PEG3-Coenzyme A serves as a substrate for enzymes that utilize Coenzyme A, such as acyltransferases. The biotin tag enables the specific labeling and subsequent analysis of acylated proteins. Key applications include:

-

In vitro enzymatic assays: Studying the activity and substrate specificity of acyltransferases.

-

Protein acylation studies: Identifying and characterizing proteins that undergo acylation.

-

Interaction studies: Investigating the binding partners of acylated proteins.

-

Drug discovery: Screening for inhibitors of enzymes involved in protein acylation.

Experimental Protocol: In Vitro Enzymatic Acylation Assay

This protocol outlines a general procedure for the in vitro acylation of a target protein using Biotin-PEG3-Coenzyme A and a specific acyltransferase.

Materials:

-

Purified target protein

-

Purified acyltransferase enzyme

-

Biotin-PEG3-Coenzyme A

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Streptavidin-conjugated beads (for purification)

-

SDS-PAGE reagents and equipment

-

Western blot reagents and equipment

-

Anti-target protein antibody

-

Streptavidin-HRP conjugate

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the target protein, acyltransferase, and Biotin-PEG3-Coenzyme A in the assay buffer. Include a negative control reaction without the acyltransferase.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the acyltransferase (typically 30-37°C) for a predetermined amount of time (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection of Biotinylation:

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with Streptavidin-HRP conjugate to detect the biotinylated target protein.

-

Develop the blot using a chemiluminescent substrate.

-

-

Confirmation of Target Protein:

-

Strip the membrane and re-probe with an antibody specific to the target protein to confirm its presence.

-

Signaling Pathway: Protein Acetylation

Protein acetylation is a crucial post-translational modification that regulates a wide range of cellular processes, including gene expression, metabolism, and signal transduction.[1][2] This process is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) that add an acetyl group from acetyl-CoA, and histone deacetylases (HDACs) that remove it.[1][2]

Caption: General overview of the protein acetylation signaling pathway.

Experimental Workflow: Identification of S-Acylated Proteins using the Biotin Switch Assay

The biotin switch assay is a widely used method to identify proteins that are S-acylated (a type of acylation on cysteine residues).[3] This workflow can be adapted to use biotin-based probes for the detection of other types of acylation.

Caption: A simplified workflow of the biotin switch assay for identifying S-acylated proteins.

References

The Strategic Role of the PEG3 Linker in Biotin-Coenzyme A Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-Coenzyme A (CoA) conjugates are invaluable tools in biochemical and pharmaceutical research, enabling the study of a wide array of enzymes that utilize Coenzyme A as a substrate. The incorporation of a biotin (B1667282) tag allows for the detection, purification, and quantification of these enzymes and their activities through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. The performance of these conjugates, however, is significantly influenced by the linker connecting the biotin and CoA moieties. This technical guide delves into the critical role of the Polyethylene Glycol (PEG) linker, specifically the PEG3 linker, in the functionality of Biotin-CoA conjugates.

The PEG linker, a hydrophilic and flexible spacer, plays a crucial role in overcoming steric hindrance, improving solubility, and optimizing the binding kinetics of the conjugate to its biological targets.[1] The choice of linker length is a critical design parameter, with shorter linkers like PEG3 often providing an optimal balance between flexibility and proximity for efficient target engagement.[2]

The Functionality of the PEG3 Linker

The PEG3 linker consists of three repeating ethylene (B1197577) glycol units, providing a flexible and hydrophilic spacer between the biotin and Coenzyme A molecules. This spacer arm is instrumental in several key aspects of the conjugate's performance:

-

Mitigating Steric Hindrance: The PEG3 linker extends the biotin moiety away from the Coenzyme A, preventing the bulky avidin or streptavidin protein from sterically interfering with the binding of the CoA portion to the active site of a target enzyme.[3]

-

Enhancing Solubility: The hydrophilic nature of the PEG linker imparts greater aqueous solubility to the entire conjugate, which is beneficial for use in physiological buffer systems and can help prevent aggregation.[3]

-

Optimizing Binding Interactions: The length and flexibility of the PEG3 linker can influence the binding affinity and kinetics of the biotin-streptavidin interaction and the CoA-enzyme interaction. While longer linkers can sometimes increase binding by providing more flexibility, an excessively long linker might lead to non-specific interactions.[2][4] A study on biotinylated probes for an anticancer natural product, OSW-1, found that a medium-length PEG5 linker was the most effective for isolating target proteins, highlighting the importance of optimizing linker length.[2]

Core Technical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| Biotin | C₁₀H₁₆N₂O₃S | 244.31 | 58-85-5 | High-affinity ligand for avidin and streptavidin. |

| Coenzyme A | C₂₁H₃₆N₇O₁₆P₃S | 767.53 | 85-61-0 | Essential cofactor in numerous enzymatic reactions involving acyl group transfer. |

| Biotin-PEG3-Azide | C₁₈H₃₂N₆O₅S | 444.55 | 875770-34-6 | A common intermediate for synthesizing biotinylated molecules via click chemistry. Features a PEG3 linker. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of Biotin-PEG-CoA conjugates. While a specific protocol for the direct synthesis of Biotin-PEG3-CoA is not widely published, a general approach can be adapted from related syntheses. Similarly, protocols for enzyme assays are provided with the understanding that they can be adapted for use with a Biotin-PEG3-CoA conjugate.

Synthesis of Biotin-PEG-CoA Conjugates (General Approach)

The synthesis of Biotin-PEG-CoA conjugates typically involves the reaction of an activated biotin-PEG linker with the free sulfhydryl group of Coenzyme A. The following is a generalized protocol that can be adapted for a PEG3 linker.

Materials:

-

Biotin-PEG3-Maleimide or other thiol-reactive Biotin-PEG3 derivative

-

Coenzyme A lithium salt

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Reaction buffer (e.g., Phosphate buffer, pH 7.0)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the Biotin-PEG3 reagent: Dissolve the thiol-reactive Biotin-PEG3 derivative in a minimal amount of anhydrous DMF.

-

Dissolve Coenzyme A: In a separate tube, dissolve Coenzyme A lithium salt in the reaction buffer.

-

Reaction: Slowly add the dissolved Biotin-PEG3 reagent to the Coenzyme A solution while stirring.

-

Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours), protected from light.

-

Purification: Purify the Biotin-PEG3-CoA conjugate from unreacted starting materials and byproducts using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR.

Acetyl-CoA Carboxylase (ACC) Activity Assay

Biotin-PEG3-CoA can be used as a substrate analog or probe in assays for enzymes like Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme crucial for fatty acid synthesis.[5] The following is a generalized protocol for an ACC activity assay that can be adapted to incorporate a Biotin-PEG3-CoA conjugate for affinity-based detection.

Materials:

-

Purified Acetyl-CoA Carboxylase (ACC)[6]

-

Biotin-PEG3-Coenzyme A

-

ATP (Adenosine triphosphate)

-

Sodium Bicarbonate (NaHCO₃)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂ and KCl)

-

Streptavidin-coated plates or beads

-

Detection reagent (e.g., HRP-conjugated anti-CoA antibody or a labeled probe that binds to the product)

-

Plate reader or appropriate detection instrument

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube or well of a microplate, prepare the reaction mixture containing the assay buffer, ATP, and NaHCO₃.

-

Add the enzyme: Add the purified ACC enzyme to the reaction mixture.

-

Initiate the reaction: Start the reaction by adding Biotin-PEG3-CoA.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid like trichloroacetic acid or by heat inactivation).

-

Capture and Detection:

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated components to bind.

-

Wash the plate to remove unbound components.

-

Add a detection reagent that specifically recognizes the product of the enzymatic reaction (e.g., an antibody against the carboxylated CoA product).

-

Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a suitable substrate to generate a detectable signal.

-

-

Quantification: Measure the signal using a plate reader and calculate the enzyme activity based on a standard curve.

Visualizations of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical relationships and experimental workflows.

References

- 1. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]

- 3. lumiprobe.com [lumiprobe.com]

- 4. dovepress.com [dovepress.com]

- 5. Acetyl-CoA Carboxylase (ACC) Activity Assay Kit - Elabscience® [elabscience.com]

- 6. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Coenzyme A Analogs for Enzymatic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a pivotal cofactor in cellular metabolism, participating in over 4% of known enzymatic reactions.[1] Its primary role is to act as a carrier of acyl groups, most notably acetyl-CoA, which is central to the citric acid cycle and fatty acid metabolism. The versatile nature of CoA has made it and its analogs indispensable tools for biochemists and pharmacologists. This guide provides a comprehensive overview of Coenzyme A analogs, their synthesis, and their application in enzymatic studies, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Types and Synthesis of Coenzyme A Analogs

Coenzyme A analogs are synthetically modified versions of the natural CoA molecule. These modifications can be introduced at various positions, including the thiol group, the pantetheine (B1680023) arm, or the adenosine (B11128) moiety. The design of these analogs is tailored to their intended application, such as inhibiting a specific enzyme, probing an enzyme's active site, or tracking metabolic pathways.

1. Non-hydrolyzable Analogs: These analogs replace the reactive thioester linkage with a more stable bond, such as an amide or an ether. This modification prevents the transfer of the acyl group, making them potent enzyme inhibitors and useful tools for structural biology studies.

2. Fluorescent Analogs: By attaching a fluorescent reporter group, researchers can visualize the localization and interaction of CoA-dependent enzymes within cells and tissues. These analogs are particularly valuable for high-throughput screening assays and imaging studies.

3. Biotinylated Analogs: The incorporation of a biotin (B1667282) tag allows for the affinity-based purification and detection of CoA-binding proteins. The extremely strong and specific interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the range of 10-14 to 10-15 M) forms the basis for powerful pull-down assays and activity-based protein profiling.[2][3]

4. Analogs with Modified Acyl Chains: Variations in the length and saturation of the acyl chain allow for the investigation of enzyme substrate specificity and the development of selective inhibitors.

Synthesis Strategies: The synthesis of CoA analogs can be achieved through chemical, enzymatic, or chemoenzymatic methods.

-

Chemical Synthesis: While offering great flexibility in molecular design, purely chemical synthesis can be complex and may require extensive purification steps. A one-step transamidation method using boric acid in water provides a greener and more direct route to some CoA analogs.[1]

-

Enzymatic Synthesis: This approach utilizes the promiscuity of enzymes in the CoA biosynthetic pathway to generate analogs from modified precursors.

-

Chemoenzymatic Synthesis: This hybrid approach combines the advantages of both chemical and enzymatic methods, often involving the chemical synthesis of a modified pantetheine precursor followed by enzymatic conversion to the final CoA analog.

Quantitative Data: Enzyme Inhibition and Binding Affinities

The following tables summarize the quantitative data for various Coenzyme A analogs, providing key kinetic parameters for their interaction with different enzymes.

| Analog | Enzyme | Ki (µM) | IC50 (µM) | Km (µM) | kcat (s⁻¹) | Reference |

| Histone Acetyltransferase (HAT) Inhibitors | ||||||

| H3K14CoA | PCAF | 0.35 ± 0.05 | [4] | |||

| H3K9me3K14CoA | PCAF | 0.28 ± 0.06 | [4] | |||

| H3K4me1K14CoA | PCAF | 1.1 ± 0.1 | [4] | |||

| H3K4me1K9Me3K14CoA | PCAF | 0.33 ± 0.06 | [4] | |||

| H3K9me3K14CoA | FL-Tip60 | 1.2 ± 0.1 | [4] | |||

| H3K4me1K14CoA | FL-Tip60 | 2.1 ± 0.4 | [4] | |||

| Palmitoyl-CoA | Gcn5 | 8750 ± 1900 | [5] | |||

| Polyketide Synthase (PKS) Substrates | ||||||

| Methylmalonyl-CoA | PikAIV AT | 0.00005 - 0.0001 min⁻¹ | [6] | |||

| Acetyl-CoA Carboxylase (ACC) Analogs | ||||||

| CoA | Acetyl-CoA Carboxylase | 4 (activated) | [7] | |||

| Lipoxygenase (LOX) Inhibitors | ||||||

| Palmitoyl-CoA (16:0) | h5-LOX | 3.3 ± 0.3 | [8] | |||

| Palmitoleoyl-CoA (16:1) | h5-LOX | 2.0 ± 0.4 | [8] | |||

| Oleoyl-CoA (18:1) | h12-LOX | 32 ± 4 | [8] | |||

| Arachidonoyl-CoA (20:4) | h12-LOX | 110 ± 20 | [8] | |||

| Stearoyl-CoA (18:0) | h15-LOX-1 | 4.2 ± 0.6 | [8] | |||

| Oleoyl-CoA (18:1) | h15-LOX-1 | 39 ± 2 | [8] | |||

| Stearoyl-CoA (18:0) | h15-LOX-2 | 7.6 ± 1 | [8] | |||

| Oleoyl-CoA (18:1) | h15-LOX-2 | 0.62 ± 0.06 | [8] | |||

| Pantothenamides | ||||||

| Pantothenamides | PanK | [9] | ||||

| 3'-dephospho-CoA Analogs | ||||||

| 3'-pyrophospho CoA | Phospho-transacetylases | ~2x more active than CoA | [10] | |||

| Acetyl 3'-pyrophospho CoA | PEP Carboxylase | ~6x more active than Acetyl-CoA | [10] |

| Molecule | Binding Partner | Kd (M) | Reference |

| Biotin | Streptavidin | ~10⁻¹⁴ | [2] |

| Biotin | Avidin | ~10⁻¹⁵ | [3] |

| Biotinylated Peptide | Streptavidin | ~10⁻⁹ (increased from ~10⁻¹⁵) | [11] |

| Monomeric Streptavidin | Biotin | 2.8 x 10⁻⁹ | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Coenzyme A analogs.

Continuous Spectrophotometric Assay for Citrate (B86180) Synthase Activity

This assay measures the activity of citrate synthase by monitoring the release of Coenzyme A, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.1)

-

Acetyl-CoA solution (10 mM)

-

Oxaloacetate solution (10 mM)

-

DTNB solution (10 mM in 100 mM Tris-HCl, pH 8.1)

-

Purified citrate synthase enzyme

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

880 µL of 100 mM Tris-HCl buffer (pH 8.1)

-

10 µL of 10 mM Acetyl-CoA

-

100 µL of 10 mM DTNB

-

-

Add a small, known amount of purified citrate synthase to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 412 nm for 1-2 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM oxaloacetate to the cuvette and mix immediately.

-

Continuously monitor the increase in absorbance at 412 nm for 5-10 minutes.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for TNB at 412 nm is 13,600 M⁻¹cm⁻¹.

Radioenzymatic Assay for Choline (B1196258) Acetyltransferase (ChAT)

This highly sensitive assay measures the activity of choline acetyltransferase by quantifying the formation of radiolabeled acetylcholine (B1216132) from [³H]acetyl-CoA and choline.

Materials:

-

Phosphate (B84403) buffer (50 mM, pH 7.4)

-

Choline chloride solution (10 mM)

-

[³H]Acetyl-CoA (specific activity >200 mCi/mmol, 0.2 mM)

-

Eserine sulfate (B86663) solution (1 mM, to inhibit cholinesterases)

-

Enzyme preparation (e.g., brain homogenate)

-

Sodium tetraphenylboron in 3-heptanone (B90015) (10 mg/mL)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare a reaction mixture on ice containing:

-

20 µL of 50 mM phosphate buffer (pH 7.4)

-

10 µL of 10 mM choline chloride

-

10 µL of 1 mM eserine sulfate

-

10 µL of enzyme preparation

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 0.2 mM [³H]acetyl-CoA.

-

Incubate the reaction at 37°C for 15-30 minutes.

-

Stop the reaction by adding 1 mL of ice-cold 50 mM phosphate buffer (pH 7.4).

-

Add 1 mL of sodium tetraphenylboron in 3-heptanone to extract the [³H]acetylcholine into the organic phase.

-

Vortex vigorously for 30 seconds and centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Transfer a 0.8 mL aliquot of the upper organic phase to a scintillation vial.

-

Add an appropriate volume of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the specific activity of the [³H]acetyl-CoA and the amount of [³H]acetylcholine formed.

Pull-down Assay using Biotinylated CoA Analogs

This protocol describes a method to identify proteins that interact with a specific acyl-CoA using a biotinylated analog and streptavidin-coated magnetic beads.

Materials:

-

Cell lysate containing potential interacting proteins

-

Biotinylated acyl-CoA analog

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or high salt/low pH buffer)

-

Magnetic rack

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads and transfer the desired amount to a microcentrifuge tube.

-

Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.

-

Wash the beads three times with Binding/Wash Buffer.

-

-

Bait Immobilization:

-

Resuspend the washed beads in Binding/Wash Buffer.

-

Add the biotinylated acyl-CoA analog to the beads and incubate with gentle rotation for 30-60 minutes at room temperature.

-

Place the tube on the magnetic rack, pellet the beads, and remove the supernatant containing unbound analog.

-

Wash the beads three times with Binding/Wash Buffer to remove any non-specifically bound analog.

-

-

Protein Binding:

-

Add the cell lysate to the beads with the immobilized biotinylated CoA analog.

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Place the tube on the magnetic rack to pellet the beads and discard the supernatant.

-

Wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the beads and incubate at room temperature or 95°C (if using SDS-PAGE buffer) for 5-10 minutes to release the bound proteins.

-

Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows where Coenzyme A analogs are instrumental.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Streptavidin - Wikipedia [en.wikipedia.org]

- 3. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational Design of Substrate-Based Multivalent Inhibitors of the Histone Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Regulation of Histone Acetyltransferases by Endogenous Acyl-CoA Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyl-CoA subunit selectivity in the terminal pikromycin polyketide synthase module: steady-state kinetics and active-site occupancy analysis by FTICR-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Enhanced activity of 3'-pyrophospho coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. howarthgroup.org [howarthgroup.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Non-Radioactive Probes for Acyltransferase Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of non-radioactive probes and methodologies for the assay of various acyltransferases. Acyltransferases play crucial roles in a multitude of cellular processes, making them attractive targets for drug discovery and development. The shift away from radioactive assays is driven by the need for safer, more cost-effective, and higher-throughput screening methods. This guide details several non-radioactive approaches, including ELISA-based, fluorescent, colorimetric, and coupled-enzyme assays, for key acyltransferase families: N-myristoyltransferases (NMTs), histone acetyltransferases (HATs), lecithin:cholesterol acyltransferases (LCATs), ghrelin O-acyltransferases (GOATs), and carnitine palmitoyltransferases (CPTs).

N-Myristoyltransferase (NMT) Assays

N-myristoylation, the attachment of a myristate group to the N-terminal glycine (B1666218) of a protein, is critical for protein-membrane interactions and signal transduction.[1] Inhibition of NMT is a promising therapeutic strategy for cancer and infectious diseases.[2][3]

ELISA-Based NMT Assay

This assay offers a robust and high-throughput-compatible method for measuring NMT activity without radioactivity.[4]

Experimental Workflow:

Detailed Experimental Protocol:

-

NMT Reaction:

-

In a microcentrifuge tube, combine the following in reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 1 mM EDTA):

-

Recombinant NMT enzyme

-

FLAG-tagged peptide substrate (e.g., from a known NMT substrate)

-

Azido-dodecanoyl-CoA (a myristoyl-CoA analog)

-

-

Incubate at 30°C for 30-60 minutes.

-

-

Staudinger Ligation:

-

Add phosphine-biotin to the reaction mixture.

-

Incubate at room temperature for 1-2 hours to allow the coupling of biotin (B1667282) to the azido (B1232118) group.

-

-

Capture and Detection:

-

Transfer the reaction mixture to a well of a 96-well plate pre-coated with an anti-FLAG antibody.

-

Incubate for 1 hour at room temperature to allow the capture of the FLAG-tagged peptide.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.

-

Wash the plate three to five times with wash buffer.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.

-

Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.[5][6][7]

-

Quantitative Data:

| Parameter | Value | Reference |

| Peptide Substrate | G-C-V-L-S-A-A-E | [4] |

| Acyl-CoA Analog | Azido-dodecanoyl-CoA | [4] |

| Detection Limit | Low nanomolar range | [4] |

NMT Signaling Pathway

NMT inhibition can disrupt multiple signaling pathways implicated in cancer cell survival and proliferation.[8]

Histone Acetyltransferase (HAT) Assays

HATs catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone and non-histone proteins, playing a key role in regulating gene expression.[9][10][11][12] Dysregulation of HAT activity is associated with various diseases, including cancer.

Fluorescent HAT Assay

This continuous, fluorescence-based assay measures the production of Coenzyme A (CoA) during the HAT reaction.[13]

Experimental Workflow:

Detailed Experimental Protocol:

-

HAT Reaction:

-

In a 96-well plate, add the following in HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT):

-

Recombinant HAT enzyme (e.g., p300, PCAF)

-

Histone peptide substrate (e.g., H3 or H4 peptide)

-

Acetyl-CoA

-

Test compound or vehicle control

-

-

Incubate at 37°C for 30-60 minutes.

-

-

Detection:

-

Add a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), to the reaction mixture.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/460 nm for CPM).[13]

-

Quantitative Data for HAT Inhibitors:

| Inhibitor | Target HAT | IC₅₀ (µM) | Reference |

| Garcinol | p300/PCAF | 7-10 | |

| Anacardic Acid | p300/PCAF | ~5 | |

| C646 | p300 | 0.4 |

HAT Signaling in Gene Regulation

HATs are key regulators of chromatin structure and gene transcription.

Lecithin:Cholesterol Acyltransferase (LCAT) Assays

LCAT plays a pivotal role in reverse cholesterol transport by esterifying free cholesterol in high-density lipoproteins (HDL).[1][14]

Fluorescent LCAT Assay using BODIPY-Cholesterol

This assay utilizes a fluorescent cholesterol analog, BODIPY-cholesterol, to measure LCAT activity.[15][16][17]

Experimental Workflow:

Detailed Experimental Protocol:

-

Substrate Preparation:

-

Prepare proteoliposome substrates by mixing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and BODIPY-cholesterol in chloroform.

-

Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin film.

-

Hydrate the lipid film with an appropriate buffer (e.g., PBS) to form multilamellar vesicles.

-

Sonication or extrusion can be used to create small unilamellar vesicles.

-

-

LCAT Reaction:

-

In a microplate, combine the proteoliposome substrate with purified LCAT or plasma samples.

-

Incubate at 37°C for a defined period (e.g., 1-4 hours).

-

-

Lipid Extraction and Analysis:

-

Extract the lipids from the reaction mixture using a method such as the Folch procedure (chloroform/methanol).

-

Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using a solvent system that separates free cholesterol from cholesteryl esters (e.g., hexane/diethyl ether/acetic acid).

-

Visualize and quantify the fluorescent spots corresponding to BODIPY-cholesterol and BODIPY-cholesteryl ester using a fluorescence imager.[16]

-

Quantitative Data:

| Parameter | BODIPY-Cholesterol Assay | ³H-Cholesterol Assay | Reference |

| Apparent Km (µmol/L) | 103.1 | 31.5 | [15] |

| Vmax (nmol/h/nmol rhLCAT) | 13.4 | 55.8 | [15] |

| Intra-assay CV (%) | 13.7 | 20.8 | [15] |

LCAT in Reverse Cholesterol Transport

LCAT is a key enzyme in the maturation of HDL particles, a critical step in reverse cholesterol transport.[18][19]

Ghrelin O-Acyltransferase (GOAT) Assays

GOAT is a unique enzyme that catalyzes the octanoylation of the peptide hormone ghrelin, a modification essential for its appetite-stimulating activity.[20][21] GOAT inhibitors are being explored as potential therapeutics for metabolic disorders.

Colorimetric GOAT Assay

This assay measures the production of CoA, a product of the GOAT-catalyzed reaction, using a colorimetric reagent.

Experimental Workflow:

Detailed Experimental Protocol:

-

GOAT Reaction:

-

In a 96-well plate, combine the following in a suitable buffer (e.g., 50 mM HEPES, pH 7.0):

-

Microsomes containing recombinant GOAT or purified GOAT enzyme.

-

Desacyl-ghrelin peptide substrate.

-

Octanoyl-CoA.

-

Test compound or vehicle control.

-

-

Incubate at 37°C for 1-2 hours.

-

-

Colorimetric Detection:

-

Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to each well.

-

Incubate at room temperature for 5-10 minutes.

-

The reaction between the free thiol group of CoA and DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

-

Measure the absorbance at 412 nm using a microplate reader.[22]

-

Ghrelin-GOAT Signaling Pathway

The acylation of ghrelin by GOAT is the initial step in a signaling cascade that regulates appetite and growth hormone release.[21][23][24]

References

- 1. Lecithin–cholesterol acyltransferase - Wikipedia [en.wikipedia.org]

- 2. Epigenetics in Psychology – PSYC 100: Principles of Psychology F25 [ecampusontario.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mabtech.com [mabtech.com]

- 6. assaygenie.com [assaygenie.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What Does HAT & HDAC Activity Tell You? | EpigenTek [epigentek.com]

- 11. researchgate.net [researchgate.net]

- 12. Physical and Functional HAT/HDAC Interplay Regulates Protein Acetylation Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Molecular mechanism of reverse cholesterol transport: reaction of pre-beta-migrating high-density lipoprotein with plasma lecithin/cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatic β-Oxidation and Regulation of Carnitine Palmitoyltransferase (CPT) I in Blunt Snout Bream Megalobrama amblycephala Fed a High Fat Diet | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. google.com [google.com]

- 20. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. ghs-r1a.com [ghs-r1a.com]

- 24. Ghrelin uses the GHS-R1a/Gi/cAMP pathway and induces differentiation only in mature osteoblasts. This ghrelin pathway is impaired in AIS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotin-PEG3-Coenzyme A: A Technical Guide for Enzyme Kinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG3-Coenzyme A, a versatile tool for investigating the kinetics of enzymes that utilize Coenzyme A (CoA) as a substrate. This modified CoA molecule incorporates a biotin (B1667282) tag via a polyethylene (B3416737) glycol (PEG) spacer, enabling a variety of detection and purification strategies crucial for modern drug discovery and biochemical research.

Introduction to Biotin-PEG3-Coenzyme A

Biotin-PEG3-Coenzyme A is a chemically modified analog of Coenzyme A. Its structure is designed to retain the biological activity of the CoA moiety while introducing new functionalities:

-

Coenzyme A (CoA): The active component that serves as a substrate for a wide range of enzymes, including acetyltransferases, acyl-CoA synthetases, and other enzymes involved in fatty acid metabolism and the citric acid cycle.

-

Biotin Tag: A high-affinity ligand for streptavidin and avidin. This interaction is one of the strongest known non-covalent bonds in nature, forming the basis for highly specific and sensitive detection and purification methods.

-

PEG3 Spacer: A short, hydrophilic polyethylene glycol linker. This spacer separates the biotin from the CoA, minimizing steric hindrance and helping to ensure that the modified molecule can readily access the enzyme's active site.

The combination of these elements makes Biotin-PEG3-CoA a powerful probe for a variety of applications, including enzyme activity assays, inhibitor screening, and affinity-based protein profiling.

Principle of Application in Enzyme Kinetics

The fundamental principle behind using Biotin-PEG3-CoA in enzyme kinetics is the ability to track the modification of a substrate or the enzyme itself. When an enzyme transfers the acetyl group (or another acyl group) from Biotin-PEG3-CoA to its target substrate, the biotin tag is concomitantly transferred. This biotinylated product can then be detected and quantified using streptavidin-based methods.

This approach allows for the development of non-radioactive, highly sensitive assays amenable to high-throughput screening (HTS) formats. By measuring the rate of formation of the biotinylated product over time and at different substrate concentrations, key kinetic parameters can be determined.

Experimental Protocols

Here are detailed methodologies for key experiments utilizing Biotin-PEG3-Coenzyme A.

In Vitro Enzyme Activity Assay (ELISA-based)

This protocol describes a common method for determining the kinetic parameters of a CoA-utilizing enzyme, such as a histone acetyltransferase (HAT) or a protein acetyltransferase.

Materials:

-

Purified enzyme of interest

-

Biotin-PEG3-Coenzyme A

-

Substrate peptide or protein (e.g., a histone peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

-

Streptavidin-coated microplate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Substrate Coating: Coat the wells of a streptavidin-coated microplate with the peptide or protein substrate. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove any unbound substrate.

-

Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.

-

Washing: Repeat the washing step.

-

Enzymatic Reaction: Prepare a reaction mixture containing the assay buffer, the purified enzyme, and varying concentrations of Biotin-PEG3-Coenzyme A.

-

Initiate Reaction: Add the reaction mixture to the wells of the coated plate. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes).

-

Stop Reaction & Wash: Stop the reaction by washing the plate three times with wash buffer. This removes the enzyme and unreacted Biotin-PEG3-CoA.

-

Detection: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate thoroughly to remove unbound Streptavidin-HRP.

-

Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop Signal: Add the stop solution to quench the reaction, which will turn the color to yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis for Enzyme Kinetics

The data obtained from the assay can be used to determine key kinetic parameters.

-

Michaelis-Menten Kinetics: By plotting the initial reaction velocity (absorbance/time) against the concentration of Biotin-PEG3-Coenzyme A, a Michaelis-Menten curve can be generated.

-

Km and Vmax Determination: The Michaelis constant (Km) and maximum velocity (Vmax) can be calculated by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot (a double reciprocal plot).

Quantitative Data Presentation

The following tables summarize the kind of quantitative data that can be obtained from the experiments described above. The values provided are hypothetical and for illustrative purposes; actual values must be determined experimentally for each specific enzyme and substrate pair.

Table 1: Kinetic Parameters for Enzyme X with Biotin-PEG3-CoA

| Parameter | Value | Unit | Description |

| K_m | 15 | µM | Michaelis constant, the concentration of Biotin-PEG3-CoA at which the reaction rate is half of V_max. |

| V_max | 500 | pmol/min/mg | Maximum initial velocity of the enzymatic reaction. |

| k_cat | 25 | s⁻¹ | Turnover number, the number of substrate molecules each enzyme site converts to product per unit time. |

| k_cat/K_m | 1.67 x 10⁶ | M⁻¹s⁻¹ | Catalytic efficiency of the enzyme. |

Table 2: IC₅₀ Values for Inhibitor Screening

| Inhibitor Compound | IC₅₀ | Unit | Description |

| Inhibitor A | 50 | nM | The concentration of inhibitor required to reduce the enzyme activity by 50%. |

| Inhibitor B | 2.5 | µM | The concentration of inhibitor required to reduce the enzyme activity by 50%. |

| Inhibitor C | > 100 | µM | The concentration of inhibitor required to reduce the enzyme activity by 50%. |

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the use of Biotin-PEG3-Coenzyme A.

Conclusion

Biotin-PEG3-Coenzyme A is a robust and versatile chemical probe for the study of CoA-utilizing enzymes. Its properties facilitate the development of sensitive, non-radioactive assays that are well-suited for high-throughput screening and detailed kinetic analysis. The methodologies and data presented in this guide provide a framework for researchers to design and execute experiments aimed at understanding enzyme function and discovering novel therapeutic agents.

Methodological & Application

Application Notes and Protocols for Protein Acylation using Biotin-PEG3-Coenzyme A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation is a crucial post-translational modification where an acyl group is covalently attached to a protein, profoundly influencing its function, localization, and stability.[1] This process is typically mediated by acyltransferase enzymes, which utilize acyl-Coenzyme A (acyl-CoA) as a donor substrate.[1] The study of protein acylation is fundamental to understanding a myriad of cellular processes and disease states.[2] Biotin-PEG3-Coenzyme A is a synthetic analog of acyl-CoA designed as a versatile tool for the investigation of protein acylation. This molecule features a biotin (B1667282) moiety linked to Coenzyme A via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The biotin tag enables sensitive detection and affinity purification of acylated proteins, while the PEG linker enhances solubility and minimizes steric hindrance.[][4][5] These application notes provide detailed protocols for utilizing Biotin-PEG3-Coenzyme A in in vitro enzymatic protein acylation assays to identify and characterize acyltransferase substrates and to screen for enzyme inhibitors.

Principle of the Assay

The core of the assay lies in the enzymatic transfer of the biotinylated acyl group from Biotin-PEG3-Coenzyme A to a target protein by a specific acyltransferase. The resulting biotin-tagged protein can then be detected and quantified using various methods, such as Western blotting with streptavidin conjugates or captured for further analysis using streptavidin-coated beads. This approach provides a non-radioactive and highly specific method for studying enzyme-substrate relationships in protein acylation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the general experimental workflow for protein acylation analysis using Biotin-PEG3-Coenzyme A.

Caption: Enzymatic transfer of the biotinylated acyl group.

Caption: General workflow for detecting protein acylation.

Experimental Protocols

Protocol 1: In Vitro Protein Acylation Assay

This protocol describes a method for acylating a purified protein in vitro using a specific acyltransferase and Biotin-PEG3-Coenzyme A.

Materials:

-

Purified protein substrate

-

Purified acyltransferase

-

Biotin-PEG3-Coenzyme A (10 mM stock in nuclease-free water)

-

Acylation reaction buffer (e.g., 50 mM HEPES pH 8.0, 10% glycerol, 1 mM DTT)

-

4X Laemmli sample buffer

-

SDS-PAGE gels

-

Western blot apparatus and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Reaction Setup: On ice, prepare the acylation reaction mixture in a microcentrifuge tube. A typical 25 µL reaction is as follows:

-

X µL Nuclease-free water (to 25 µL)

-

5 µL 5X Acylation reaction buffer

-

1-5 µg Purified protein substrate

-

100-500 ng Purified acyltransferase

-

1 µL Biotin-PEG3-Coenzyme A (final concentration 400 µM)

Note: Optimal concentrations of protein substrate, enzyme, and Biotin-PEG3-CoA should be determined empirically.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stopping the Reaction: Terminate the reaction by adding 8.3 µL of 4X Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load the samples onto an SDS-PAGE gel and run at an appropriate voltage.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Protocol 2: Acyltransferase Substrate Identification

This protocol outlines a workflow to identify potential substrates of an acyltransferase from a complex protein mixture (e.g., cell lysate).

Materials:

-

Cell lysate

-

Purified acyltransferase

-

Biotin-PEG3-Coenzyme A

-

Streptavidin-agarose beads

-

Wash buffer (e.g., RIPA buffer)

-

Elution buffer (e.g., 2X Laemmli sample buffer with 100 mM DTT)

-

Mass spectrometry facility for protein identification

Procedure:

-

In Vitro Acylation of Lysate: Perform the in vitro acylation reaction as described in Protocol 1, substituting the purified protein substrate with 50-100 µg of cell lysate. Include a negative control reaction without the acyltransferase.

-

Affinity Purification of Biotinylated Proteins:

-

Add 50 µL of pre-washed streptavidin-agarose beads to the terminated reaction mixture.

-

Incubate for 2 hours at 4°C with gentle rotation to capture biotinylated proteins.

-

Centrifuge the beads at low speed and discard the supernatant.

-

Wash the beads three times with 1 mL of wash buffer.

-

-

Elution:

-

Add 50 µL of elution buffer to the beads and heat at 95°C for 10 minutes to elute the bound proteins.

-

Collect the eluate after centrifugation.

-

-

Analysis:

-

Run the eluate on an SDS-PAGE gel and visualize the proteins by Coomassie blue or silver staining.

-

Excise unique bands present in the enzyme-treated sample compared to the control for identification by mass spectrometry.

-

Data Presentation

Quantitative data from these experiments can be summarized in tables for clear comparison.

Table 1: Quantification of Protein Acylation

| Condition | Protein Substrate (µg) | Acyltransferase (ng) | Biotin-PEG3-CoA (µM) | Relative Signal Intensity |

| Control | 2 | 0 | 400 | 1.0 |

| Test 1 | 2 | 100 | 400 | 5.2 |

| Test 2 | 2 | 250 | 400 | 12.8 |

| Test 3 | 2 | 500 | 400 | 25.1 |

Table 2: Acyltransferase Inhibitor Screening

| Inhibitor | Concentration (µM) | Percent Inhibition (%) |

| Compound A | 1 | 15.2 |

| Compound A | 10 | 48.9 |

| Compound A | 100 | 92.3 |

| Compound B | 1 | 2.1 |

| Compound B | 10 | 8.5 |

| Compound B | 100 | 20.4 |

Logical Relationships and Workflows

The following diagram illustrates the workflow for identifying acyltransferase substrates.

Caption: Workflow for substrate identification.

Troubleshooting

-

No Signal: Increase incubation time, enzyme concentration, or Biotin-PEG3-CoA concentration. Ensure the protein substrate is correctly folded and the enzyme is active.

-

High Background: Decrease the concentration of Streptavidin-HRP or increase the number of washing steps. Ensure the blocking step is sufficient.

-

Non-specific Binding to Beads: Increase the stringency of the wash buffer (e.g., by increasing salt or detergent concentration).

These application notes provide a comprehensive guide for utilizing Biotin-PEG3-Coenzyme A as a powerful tool for the study of protein acylation. The provided protocols and workflows can be adapted to suit specific research needs, from validating enzyme-substrate pairs to high-throughput screening of inhibitors.

References

- 1. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]

- 4. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotin-PEG3-CoenzymeA | SiChem GmbH [shop.sichem.de]

Application Notes and Protocols for F-RET-Based Enzyme Activity Assay Using Biotin-PEG3-Coenzyme A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful, non-invasive technique used to study molecular interactions in various biological contexts.[1] It relies on the distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore.[2] This phenomenon acts as a "spectroscopic ruler," providing insights into molecular proximities on the nanometer scale.[3] FRET assays are widely employed in drug discovery and biomedical research to investigate protein-protein interactions, conformational changes in proteins, and enzyme kinetics.[1][2][4]

This document provides a detailed protocol for developing a FRET-based assay to measure the activity of enzymes that utilize Coenzyme A (CoA) as a substrate. The assay employs a specific probe, Biotin-PEG3-Coenzyme A, which can be labeled with a donor fluorophore. A corresponding acceptor fluorophore is used to label the interacting partner, such as an enzyme or a binding protein. The enzymatic modification of the CoA moiety will lead to a change in the distance or orientation between the donor and acceptor, resulting in a measurable change in the FRET signal. This allows for real-time monitoring of enzyme activity.[2][5]

Biotin-PEG3-Coenzyme A is a versatile reagent that combines the specific biological activity of Coenzyme A with the high-affinity binding of biotin (B1667282) to streptavidin or avidin.[6][7] The polyethylene (B3416737) glycol (PEG) linker provides a flexible spacer arm, which can be advantageous in optimizing FRET efficiency by allowing the biotin to reach into the binding pocket of streptavidin without steric hindrance.[8]

Principle of the Assay

The FRET assay described here is designed to measure the activity of an enzyme that processes Coenzyme A. The core principle involves labeling Biotin-PEG3-Coenzyme A with a donor fluorophore and a binding partner (e.g., a protein that interacts with the product of the enzymatic reaction) with an acceptor fluorophore.

Initial State (High FRET): In the absence of enzymatic activity, the donor-labeled Biotin-PEG3-CoA is in close proximity to the acceptor-labeled binding partner, resulting in a high FRET signal.

Enzymatic Reaction (Low FRET): Upon enzymatic modification of the Coenzyme A moiety, the affinity of the product for the binding partner is altered, leading to a dissociation of the complex. This increases the distance between the donor and acceptor fluorophores, causing a decrease in FRET efficiency. The rate of this decrease in FRET is directly proportional to the enzyme's activity.

Experimental Workflow

Caption: Overall workflow for the FRET-based enzyme activity assay.

Materials and Reagents

-

Biotin-PEG3-Coenzyme A

-

Amine-reactive donor fluorophore (e.g., Cy3B)

-

Amine-reactive acceptor fluorophore (e.g., Cy5)

-

Enzyme of interest

-

Binding partner for the reaction product (e.g., Streptavidin)

-

Reaction buffer (e.g., PBS, HEPES)

-

Quenching solution (optional)

-

96-well or 384-well microplates (black, clear bottom)

-

Fluorescence plate reader with FRET capabilities

Experimental Protocols

Labeling of Biotin-PEG3-Coenzyme A with Donor Fluorophore

This protocol describes the labeling of the primary amine on the adenine (B156593) moiety of Coenzyme A.

-

Reagent Preparation:

-

Dissolve Biotin-PEG3-Coenzyme A in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.

-

Dissolve the amine-reactive donor fluorophore (e.g., NHS-ester) in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

-

-

Labeling Reaction:

-

Add the dissolved fluorophore to the Biotin-PEG3-CoA solution at a molar ratio of 5-10 fold molar excess of the dye.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of Labeled Probe:

-

Remove excess, unreacted fluorophore by size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.

-

Collect the fractions containing the labeled probe.

-

Determine the concentration and degree of labeling by measuring the absorbance of the fluorophore and the biotin-CoA conjugate.

-

Labeling of Binding Partner (Streptavidin) with Acceptor Fluorophore

-

Reagent Preparation:

-

Dissolve the binding partner (e.g., Streptavidin) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-2 mg/mL.

-

Dissolve the amine-reactive acceptor fluorophore (e.g., NHS-ester) in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

-

-

Labeling Reaction:

-

Add the dissolved fluorophore to the protein solution at a molar ratio of 5-20 fold molar excess of the dye.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of Labeled Protein:

-

Remove excess, unreacted fluorophore by size-exclusion chromatography or dialysis against an appropriate storage buffer (e.g., PBS).

-

Determine the protein concentration and degree of labeling using spectrophotometry.

-

FRET Assay for Enzyme Activity

-

Assay Setup:

-

Prepare a reaction buffer suitable for the enzyme of interest.

-

In a microplate well, add the donor-labeled Biotin-PEG3-CoA and the acceptor-labeled binding partner to the reaction buffer. The final concentrations should be optimized to maximize the FRET signal (typically in the low nanomolar to micromolar range).

-

Incubate for 15-30 minutes at room temperature to allow for complex formation.

-

-

Enzyme Reaction and Data Acquisition:

-

Measure the baseline fluorescence of the donor and acceptor channels before adding the enzyme.

-

Initiate the enzymatic reaction by adding a predetermined amount of the enzyme to the well.

-

Immediately start monitoring the fluorescence intensity in both the donor and acceptor channels over time using a fluorescence plate reader. Measurements should be taken at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to observe a significant change in the FRET signal.

-

-

Controls:

-

No Enzyme Control: A reaction mixture without the enzyme to measure the baseline FRET signal and assess photobleaching.

-

No Acceptor Control: A reaction mixture with only the donor-labeled probe to measure the donor's fluorescence in the absence of FRET.

-

No Donor Control: A reaction mixture with only the acceptor-labeled partner to correct for direct excitation of the acceptor at the donor's excitation wavelength.

-

Signaling Pathway Diagram